molecular formula C18H18N2O2 B8040150 N-[3-acetamido-4-[(E)-2-phenylethenyl]phenyl]acetamide

N-[3-acetamido-4-[(E)-2-phenylethenyl]phenyl]acetamide

Cat. No.: B8040150
M. Wt: 294.3 g/mol
InChI Key: XTKMCDDJRBRGAR-CMDGGOBGSA-N
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Description

N-[3-acetamido-4-[(E)-2-phenylethenyl]phenyl]acetamide is an organic compound characterized by its unique structure, which includes an acetamido group and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-acetamido-4-[(E)-2-phenylethenyl]phenyl]acetamide typically involves the reaction of 3-acetamido-4-[(E)-2-phenylethenyl]aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as dimethylformamide (DMF), and using a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous flow reactors to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

N-[3-acetamido-4-[(E)-2-phenylethenyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-[3-acetamido-4-[(E)-2-phenylethenyl]phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-acetamido-4-[(E)-2-phenylethenyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: Similar structure but lacks the phenylethenyl group.

    N-phenylacetamide: Similar structure but lacks the acetamido group.

Uniqueness

N-[3-acetamido-4-[(E)-2-phenylethenyl]phenyl]acetamide is unique due to the presence of both acetamido and phenylethenyl groups, which confer distinct chemical and biological properties. This combination allows the compound to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its similar counterparts.

Properties

IUPAC Name

N-[3-acetamido-4-[(E)-2-phenylethenyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13(21)19-17-11-10-16(18(12-17)20-14(2)22)9-8-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,19,21)(H,20,22)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKMCDDJRBRGAR-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C=CC2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)/C=C/C2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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